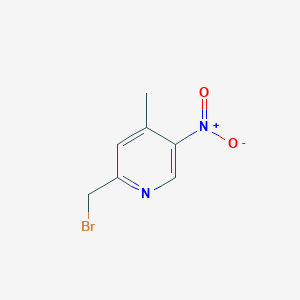

2-(Bromomethyl)-4-methyl-5-nitropyridine

Description

Significance of Pyridine (B92270) Scaffolds in Advanced Organic Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in organic chemistry. mdpi.comnih.gov Its unique electronic properties, including its basicity and ability to participate in various reactions, make it a cornerstone for the design and synthesis of complex molecules. mdpi.comnih.gov Pyridine derivatives are integral components in numerous pharmaceuticals, agrochemicals, and functional materials. google.com The nitrogen atom in the ring can act as a hydrogen bond acceptor and imparts polarity, which can enhance the solubility and bioavailability of drug molecules. nih.gov This structural motif is found in a significant number of FDA-approved drugs, highlighting its importance in medicinal chemistry. nih.gov

Strategic Importance of Nitro and Bromomethyl Functionalities in Synthetic Intermediates

The utility of a pyridine scaffold is greatly expanded by the introduction of specific functional groups. The nitro (NO₂) group and the bromomethyl (-CH₂Br) group are particularly significant in designing synthetic intermediates.

The nitro group is a powerful electron-withdrawing group. pipzine-chem.com When attached to a pyridine ring, it significantly reduces the electron density of the aromatic system, making the ring more susceptible to nucleophilic aromatic substitution (SNAr). mdpi.compipzine-chem.com This activation is crucial for introducing a wide range of nucleophiles to the pyridine core, a reaction that is otherwise difficult to achieve. mdpi.comresearchgate.net The nitro group itself can also be chemically transformed, most commonly reduced to an amino group, providing a pathway to further derivatization. pipzine-chem.com

The bromomethyl group serves as a highly reactive electrophilic handle. The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the straightforward introduction of various functionalities, such as alcohols, ethers, amines, and carbon-based chains, by reacting the bromomethyl compound with appropriate nucleophiles. This versatility makes bromomethyl-substituted pyridines valuable building blocks for constructing more complex molecular architectures.

Contextualizing 2-(Bromomethyl)-4-methyl-5-nitropyridine within the Broader Landscape of Substituted Pyridines

This compound, identified by its CAS number 1938028-07-9, is a specific isomer within the family of substituted nitropyridines. bldpharm.com Its structure combines the key features discussed above: an activated pyridine ring and a reactive side chain.

The arrangement of the substituents is critical to its chemical behavior:

The nitro group at the 5-position and the nitrogen atom in the ring work in concert to activate the pyridine core.

The bromomethyl group at the 2-position provides a primary site for nucleophilic attack, allowing for elongation and functionalization of the side chain.

The methyl group at the 4-position can influence the steric and electronic environment of the molecule, potentially directing the regioselectivity of certain reactions.

While detailed research on this specific isomer is not extensively published, its synthetic potential can be inferred from the well-established chemistry of related compounds. For instance, isomers like 2-bromo-4-methyl-5-nitropyridine (B1267849) are utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals. pipzine-chem.comcphi-online.comnih.gov The reactivity of this compound is anticipated to be high, making it a valuable, albeit specialized, intermediate for chemists aiming to construct complex, highly functionalized pyridine-based target molecules.

Interactive Data Table: Properties of Related Pyridine Derivatives

The following table provides data on compounds structurally related to this compound to offer context on their physical and chemical properties.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| This compound | 1938028-07-9 | C₇H₇BrN₂O₂ | 231.05 | bldpharm.com |

| 2-Bromo-4-methyl-5-nitropyridine | 23056-47-5 | C₆H₅BrN₂O₂ | 217.02 | nih.gov |

| 2-(Bromomethyl)-5-nitropyridine | 887588-20-7 | C₆H₅BrN₂O₂ | 217.02 | bldpharm.comcymitquimica.com |

| 2-Bromo-5-methyl-3-nitropyridine | 23056-46-4 | C₆H₅BrN₂O₂ | 217.02 | cymitquimica.comscbt.com |

| 2-Methyl-5-nitropyridine | 21203-68-9 | C₆H₆N₂O₂ | 138.12 | chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7BrN2O2 |

|---|---|

Molecular Weight |

231.05 g/mol |

IUPAC Name |

2-(bromomethyl)-4-methyl-5-nitropyridine |

InChI |

InChI=1S/C7H7BrN2O2/c1-5-2-6(3-8)9-4-7(5)10(11)12/h2,4H,3H2,1H3 |

InChI Key |

FCQZOUQQHYDCGG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1[N+](=O)[O-])CBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromomethyl 4 Methyl 5 Nitropyridine

Precursor Synthesis and Functional Group Introduction Strategies

The logical precursor for the target compound is 2,4-dimethyl-5-nitropyridine (B87290). This intermediate is synthesized through the electrophilic nitration of a commercially available starting material, 2,4-lutidine (2,4-dimethylpyridine). The subsequent conversion to the final product is achieved via a free-radical bromination reaction targeting one of the methyl groups.

Regioselective Nitration of Pyridine (B92270) Precursors

The introduction of a nitro group onto the pyridine ring is a crucial step that significantly influences the electronic properties of the molecule and directs the regioselectivity of subsequent reactions.

The pyridine ring is inherently electron-deficient, making electrophilic aromatic substitution, such as nitration, a challenging transformation that requires harsh reaction conditions. To overcome this, activating protocols are necessary. The direct nitration of pyridine and its alkyl derivatives is typically accomplished using a mixture of concentrated sulfuric acid and nitric acid, often referred to as "mixed acid." The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

In the case of synthesizing 2,4-dimethyl-5-nitropyridine from 2,4-lutidine, the reaction is generally performed by adding the lutidine substrate to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid. The temperature must be carefully controlled during the addition to manage the exothermic nature of the reaction. Following the addition, the reaction mixture is heated to facilitate the nitration process.

Table 1: Typical Reaction Conditions for the Nitration of 2,4-Lutidine

| Parameter | Condition | Purpose |

|---|---|---|

| Nitrating Agent | Mixed Acid (Conc. H₂SO₄ + Fuming HNO₃) | Generates the highly electrophilic nitronium ion (NO₂⁺). |

| Substrate | 2,4-Lutidine | The pyridine precursor to be nitrated. |

| Temperature | 0-10 °C (addition), 80-100 °C (reaction) | Controls exothermicity during addition and provides activation energy for the reaction. |

| Reaction Time | 2-6 hours | To ensure complete conversion of the starting material. |

| Work-up | Pouring onto ice, followed by basification | Quenches the reaction and allows for the precipitation and isolation of the product. |

Some protocols may also utilize potassium nitrate (B79036) in sulfuric acid, which offers an alternative method for generating the necessary nitronium ion. google.com

The regiochemical outcome of the nitration of 2,4-lutidine is governed by the combined directing effects of the two methyl groups and the pyridine nitrogen atom.

Pyridine Nitrogen: The nitrogen atom is an electron-withdrawing group (by induction) and deactivates the ring towards electrophilic attack. It directs incoming electrophiles primarily to the 3- and 5-positions.

Methyl Groups: The methyl groups at the 2- and 4-positions are activating, ortho- and para-directing groups.

In 2,4-lutidine, the available positions for substitution are 3-, 5-, and 6-.

The 6-position is ortho to the C-N bond and para to the 4-methyl group, making it electronically favorable.

The 3-position is ortho to both the 2-methyl and 4-methyl groups, but also adjacent to the deactivating nitrogen.

The 5-position is meta to the 2-methyl group, ortho to the 4-methyl group, and meta to the nitrogen.

Considering these factors, electrophilic attack is most favored at the 5-position. The 4-methyl group strongly directs the incoming electrophile to its ortho position (C-5), and this position is also one of the least deactivated positions by the ring nitrogen. The resulting product is therefore predominantly 2,4-dimethyl-5-nitropyridine. appchemical.comscbt.com

Benzylic Bromination of Methyl-Substituted Pyridines

With the nitro group in place, the next strategic step is the selective conversion of one of the methyl groups into a bromomethyl group. This is accomplished through a benzylic bromination, a free-radical substitution reaction.

The most effective method for benzylic bromination is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. wikipedia.orgthermofisher.comresearchgate.net The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), although safer alternatives like trifluorotoluene have been proposed. wikipedia.org

The mechanism proceeds via a radical chain reaction: byjus.comchemistrysteps.com

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is decomposed by heat or UV light to generate initial radicals. These radicals react with NBS or trace HBr to produce a low concentration of bromine radicals (Br•).

Propagation: A bromine radical abstracts a hydrogen atom from a benzylic methyl group, forming a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of Br₂ (generated in situ from the reaction of NBS with HBr) to form the bromomethyl product and a new bromine radical, which continues the chain.

Termination: The reaction is terminated when two radicals combine.

The key to the success of the Wohl-Ziegler reaction is maintaining a very low concentration of Br₂ and HBr in the reaction mixture, which suppresses competing ionic reactions like electrophilic addition to aromatic rings. organic-chemistry.org

Table 2: Wohl-Ziegler Reaction Conditions for Benzylic Bromination

| Component | Example | Role |

|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a constant, low-concentration source of bromine. |

| Substrate | 2,4-Dimethyl-5-nitropyridine | The compound containing the target methyl group. |

| Initiator | AIBN, Benzoyl Peroxide, UV light | Initiates the free-radical chain reaction. |

| Solvent | Carbon Tetrachloride (CCl₄), Dichloromethane | Inert solvent that does not participate in the radical reaction. |

| Temperature | Reflux | Provides energy for initiator decomposition and reaction propagation. |

The regioselectivity of this step is critical. In the precursor 2,4-dimethyl-5-nitropyridine, bromination must occur selectively at the 2-methyl group over the 4-methyl group. The stability of the intermediate benzylic radical determines the major product. The strongly electron-withdrawing nitro group at the 5-position exerts a significant electronic influence. A radical at the 4-position (ortho to the nitro group) would be significantly destabilized. In contrast, a radical at the 2-position (meta to the nitro group) is less affected by this destabilizing inductive effect. Consequently, hydrogen abstraction occurs preferentially at the 2-methyl group, leading to the formation of 2-(bromomethyl)-4-methyl-5-nitropyridine as the major product.

A common side reaction in benzylic bromination is over-bromination, leading to the formation of dibromomethyl and tribromomethyl compounds. scientificupdate.com This occurs because the first bromine atom introduced makes the remaining benzylic hydrogens more susceptible to abstraction.

Several strategies can be employed to minimize this issue:

Stoichiometric Control: Using a slight excess or stoichiometric amount (e.g., 1.0 to 1.1 equivalents) of NBS is the most straightforward method to favor mono-bromination.

Reaction Monitoring: Careful monitoring of the reaction progress by techniques such as TLC or GC-MS allows the reaction to be stopped once the starting material is consumed, preventing the further reaction of the desired mono-bromo product.

Controlled Initiation: Using photochemical initiation with a standard lamp can sometimes offer more controlled conditions compared to thermal initiation with AIBN, potentially improving selectivity. gla.ac.ukgla.ac.uk

By carefully selecting the reaction conditions and controlling the stoichiometry, it is possible to achieve a high yield of the desired mono-brominated product, this compound, while minimizing the formation of di- and tri-brominated impurities.

Optimization of Reaction Parameters for Yield and Purity of Bromomethyl Species

The synthesis of this compound typically involves the selective bromination of the methyl group at the 2-position of the precursor, 2,4-dimethyl-5-nitropyridine. This transformation is a critical step where reaction parameters must be finely tuned to maximize the yield of the desired monobrominated product while minimizing the formation of impurities, such as the dibrominated species or unreacted starting material.

The reaction is commonly achieved through a free radical bromination mechanism. Key reagents for this process include N-Bromosuccinimide (NBS), which serves as a source of bromine radicals, often used in conjunction with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by using UV light to initiate the reaction.

The optimization of this step involves a systematic variation of several key parameters. The molar ratio of the brominating agent to the substrate is a primary consideration. Insufficient NBS can lead to incomplete conversion, while a significant excess may promote the formation of the dibrominated byproduct, 2-(dibromomethyl)-4-methyl-5-nitropyridine. Studies on similar bromination reactions have shown that increasing the equivalents of NBS can drive the reaction to completion, but careful control is necessary to maintain selectivity. researchgate.net The choice of solvent is also critical, with non-polar solvents like carbon tetrachloride or cyclohexane (B81311) traditionally used for radical reactions. Temperature and reaction time are interdependent variables; higher temperatures can increase the reaction rate but may also lead to a higher incidence of side products. The use of microwave irradiation has been explored as an alternative to conventional heating to accelerate reaction times. researchgate.net

Table 1: Optimization of the Bromination of 2,4-dimethyl-5-nitropyridine

| Entry | NBS (Equivalents) | Initiator | Solvent | Temperature (°C) | Time (h) | Yield of Monobromo Product (%) |

| 1 | 1.0 | AIBN | CCl₄ | 80 | 6 | 55 |

| 2 | 1.2 | AIBN | CCl₄ | 80 | 4 | 72 |

| 3 | 1.5 | AIBN | CCl₄ | 80 | 4 | 68 (Increased dibromo byproduct) |

| 4 | 1.2 | UV Light | Cyclohexane | 60 | 8 | 65 |

| 5 | 1.2 | AIBN | Acetonitrile | 80 | 4 | 70 |

Multi-step Convergent and Divergent Synthetic Routes

Sequence of Functionalization: Nitration Preceding Bromination or Vice Versa

The construction of the target molecule requires the introduction of a nitro group and a bromomethyl group onto a 2,4-dimethylpyridine (B42361) (2,4-lutidine) core. The order in which these functionalizations are performed significantly impacts the feasibility and efficiency of the synthesis.

Route 1: Nitration Preceding Bromination In this approach, the commercially available 2,4-lutidine is first subjected to nitration. The pyridine ring is inherently electron-deficient, making electrophilic aromatic substitution, such as nitration, a challenging process that requires harsh conditions. researchgate.netgcwgandhinagar.com Typically, a mixture of fuming nitric acid and concentrated sulfuric acid at elevated temperatures is employed. youtube.comorgsyn.org This reaction yields 2,4-dimethyl-5-nitropyridine. The subsequent and final step is the selective radical bromination of the 2-methyl group, as described in the previous section. This sequence is generally preferred because the final bromination step is often more selective and higher-yielding on the pre-functionalized pyridine ring.

Route 2: Bromination Preceding Nitration This alternative route would involve first converting 2,4-lutidine to 2-(bromomethyl)-4-methylpyridine, followed by nitration. However, this sequence presents significant challenges. The harsh, strongly acidic conditions required for the nitration of the pyridine ring are likely to be incompatible with the reactive bromomethyl group, leading to decomposition or unwanted side reactions. While nitration of a pre-brominated pyridine ring has been documented for other substrates orgsyn.org, the lability of the benzylic-type bromide in this specific case makes this route less synthetically viable. The electron-withdrawing nature of the nitro group, once installed, deactivates the ring, but it also helps to direct the subsequent radical bromination preferentially to the methyl groups.

Protecting Group Strategies in Complex Pyridine Synthesis

In more elaborate syntheses involving pyridine derivatives, protecting groups are often employed to control reactivity and regioselectivity.

Pyridine N-Oxides: One common strategy is the conversion of the pyridine nitrogen to an N-oxide. gcwgandhinagar.com This modification alters the electronic properties of the ring, activating the positions ortho (2,6) and para (4) to the nitrogen for nucleophilic attack and directing certain electrophilic substitutions. nih.gov For instance, nitration of pyridine N-oxide can selectively yield the 4-nitro derivative, which can then be deoxygenated. researchgate.net While perhaps not strictly necessary for the direct synthesis of this compound, this strategy is a powerful tool for creating more complex substitution patterns.

Borane (B79455) Complexes: The lone pair of electrons on the pyridine nitrogen atom imparts basic and nucleophilic character, which can interfere with certain reactions. By treating the pyridine with borane (BH₃), a stable pyridine-borane complex is formed. This effectively masks the nitrogen's lone pair, preventing it from participating in undesired side reactions, such as quaternization with alkyl halides. The borane protecting group can be readily removed under acidic conditions after the desired transformations on the ring or side chains have been completed.

Green Chemistry Approaches in Synthetic Design

Modern synthetic chemistry emphasizes the development of more environmentally benign and sustainable processes. These principles are being actively applied to the synthesis of pyridine derivatives. nih.govresearchgate.net

Catalyst Development for Enhanced Efficiency

The development of novel catalysts can lead to milder reaction conditions, higher selectivity, and reduced energy consumption.

Alternative Catalysts: For the synthesis of the pyridine core itself, iron-catalyzed cyclization reactions have been developed as a greener alternative to methods requiring more toxic or precious metals. rsc.org

Efficient Halogenation: In the context of the bromination step, electrochemical methods offer a sustainable alternative to the use of chemical radical initiators. acs.org Electrochemical bromination can proceed under mild conditions, often at room temperature, using simple and safe bromine salts. This approach avoids the use of potentially explosive initiators and can offer high levels of control and selectivity. acs.org The use of photocatalysis is another emerging area that can enable reactions under milder conditions with high efficiency.

Chemical Reactivity and Mechanistic Investigations of 2 Bromomethyl 4 Methyl 5 Nitropyridine

Reactivity of the Bromomethyl Group

The bromomethyl group is the primary site for a variety of chemical transformations due to the lability of the carbon-bromine bond. This reactivity is enhanced by the adjacent pyridine (B92270) ring, which can stabilize reaction intermediates, akin to the stabilization provided by a benzene (B151609) ring in benzylic systems.

Nucleophilic substitution is a hallmark reaction of 2-(bromomethyl)-4-methyl-5-nitropyridine, where a nucleophile replaces the bromide leaving group. The reaction can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism, with the predominant pathway being dictated by the reaction conditions, including the nature of the nucleophile, the solvent, and the stability of any potential carbocation intermediate.

The pyridine ring, particularly with the electron-withdrawing nitro group, plays a crucial role in influencing the reaction pathway. The nitrogen atom in the pyridine ring can be protonated or coordinated to a Lewis acid, which would further enhance the electrophilicity of the bromomethyl carbon.

The kinetics of nucleophilic substitution reactions provide insight into the reaction mechanism. For an SN2 reaction, the rate is dependent on the concentration of both the substrate and the nucleophile (Rate = k[R-Br][Nu]). In contrast, the rate of an SN1 reaction is dependent only on the concentration of the substrate, as the rate-determining step is the formation of a carbocation (Rate = k[R-Br]).

For this compound, a primary halide, the SN2 pathway is generally expected to be favored, especially with strong nucleophiles in polar aprotic solvents. This is because primary carbocations are typically unstable. However, the adjacent pyridine ring can stabilize a carbocation at the benzylic-like position through resonance, potentially opening up an SN1 pathway under appropriate conditions, such as in the presence of a polar protic solvent and a weak nucleophile. quora.comlibretexts.org

The stereochemistry of the reaction is a key indicator of the mechanism. SN2 reactions proceed with an inversion of configuration at the chiral center, a phenomenon known as Walden inversion. If a chiral variant of this compound were used, the product would exhibit the opposite stereochemistry. Conversely, SN1 reactions, which proceed through a planar carbocation intermediate, would lead to a racemic mixture of products if the starting material were chiral.

A hypothetical study of the reaction of this compound with various nucleophiles could yield the following kinetic data, illustrating the principles of SN1 and SN2 reactions.

| Nucleophile | Solvent | Relative Rate Constant (k_rel) | Proposed Dominant Pathway | Expected Stereochemical Outcome (from a chiral precursor) |

|---|---|---|---|---|

| I⁻ | Acetone | 150 | SN2 | Inversion |

| CH₃O⁻ | Methanol | 80 | SN2 | Inversion |

| H₂O | Water | 1 | SN1 | Racemization |

| CH₃COOH | Acetic Acid | 0.5 | SN1 | Racemization |

The bromide ion is an excellent leaving group due to its stability in solution, which is a consequence of its large size and the fact that it is the conjugate base of a strong acid (HBr). gla.ac.uk The stability of the leaving group is a critical factor in both SN1 and SN2 reactions, as it facilitates the cleavage of the C-Br bond. In the rate-determining step of the SN1 reaction, a better leaving group leads to a faster rate of carbocation formation. In the SN2 reaction, a good leaving group stabilizes the transition state, thereby lowering the activation energy.

Transition state analysis, often performed using computational methods, can provide a detailed picture of the reaction mechanism. For an SN2 reaction of this compound, the transition state would be a trigonal bipyramidal structure where the nucleophile and the leaving group are positioned at the axial positions, and the carbon atom is sp² hybridized. libretexts.org The presence of the electron-withdrawing nitro group on the pyridine ring would influence the charge distribution in the transition state.

For an SN1 reaction, the transition state for the rate-determining step resembles the carbocation intermediate. The stability of this carbocation is paramount. The benzylic-like carbocation formed from this compound would be stabilized by resonance delocalization of the positive charge onto the pyridine ring.

| Leaving Group (in R-X) | Relative Reactivity in SN2 | Relative Reactivity in SN1 | Conjugate Acid pKa |

|---|---|---|---|

| I⁻ | ~2 | ~1.5 | -10 |

| Br⁻ | 1 | 1 | -9 |

| Cl⁻ | ~0.05 | ~0.01 | -7 |

| F⁻ | ~10⁻⁵ | ~10⁻⁶ | 3.2 |

In the presence of a strong, sterically hindered base, this compound could potentially undergo an elimination reaction to form an exocyclic double bond, yielding 2-methylene-4-methyl-5-nitro-1,2-dihydropyridine. This would likely proceed via an E2 mechanism, where the base abstracts a proton from a carbon adjacent to the bromomethyl group, and the bromide ion is eliminated simultaneously. However, for this to occur, a proton on the methyl group at the 4-position or on the pyridine ring would need to be abstracted. Given the acidity of protons on methyl groups adjacent to a pyridine ring, this is a plausible, though likely minor, reaction pathway, especially at elevated temperatures. Competition between substitution and elimination is a common feature in the reactions of alkyl halides.

The C-Br bond in this compound can undergo homolytic cleavage upon initiation by UV light or a radical initiator, such as AIBN, to form a benzylic-like radical. This radical is stabilized by resonance with the pyridine ring. libretexts.org Once formed, this radical can participate in various radical chain reactions, such as further halogenation or addition to alkenes. For instance, in the presence of a radical initiator and a suitable hydrogen donor like tributyltin hydride, the bromomethyl group could be reduced to a methyl group.

Nucleophilic Substitution Reactions (S\textsubscript{N}1 and S\textsubscript{N}2 pathways)

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group and significantly influences the reactivity of the pyridine ring. It deactivates the ring towards electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution (SNAr). While the primary focus of reactivity is often the bromomethyl group, under forcing conditions with a strong nucleophile, displacement of the nitro group could potentially occur, although this is generally less favorable than substitution at the bromomethyl position. The nitro group can also be reduced to an amino group using various reducing agents, such as catalytic hydrogenation or metal/acid combinations. This transformation would dramatically alter the electronic properties and subsequent reactivity of the molecule.

Reductive Transformations of the Nitro Group to Amino and Hydroxylamine (B1172632) Functions

The reduction of the nitro group in nitroaromatic compounds is a fundamental transformation in organic synthesis, providing access to valuable amino and hydroxylamino derivatives. While specific studies detailing the reduction of this compound are not extensively documented in readily available literature, the reactivity can be inferred from the behavior of closely related nitropyridine derivatives.

Commonly employed methods for the reduction of nitroarenes to amines include catalytic hydrogenation and the use of chemical reducing agents. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is a widely used and efficient method for this transformation. For instance, the hydrogenation reduction of 5-nitro-2-methylpyridine to 5-amino-2-methylpyridine (B47470) has been reported to proceed effectively under the catalysis of Pd/C. It is highly probable that this compound would undergo a similar transformation to yield 5-amino-2-(bromomethyl)-4-methylpyridine under these conditions. However, the presence of the reactive bromomethyl group might lead to side reactions, such as hydrodebromination, depending on the specific reaction conditions.

Chemical reducing agents such as tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) are also effective for the reduction of nitro groups. This method is known to be chemoselective for the nitro group in the presence of other reducible functionalities. The reaction of 4-nitroindazoles with anhydrous SnCl₂ in alcoholic solvents has been shown to effectively reduce the nitro group to an amino group, sometimes with concomitant substitution at other positions on the ring. It is plausible that the treatment of this compound with SnCl₂/HCl would selectively reduce the nitro group to an amino group, affording 5-amino-2-(bromomethyl)-4-methylpyridine.

The partial reduction of the nitro group to a hydroxylamine is a more delicate transformation and typically requires milder reducing agents or carefully controlled reaction conditions. Reagents like zinc dust in the presence of ammonium (B1175870) chloride or controlled catalytic hydrogenation can sometimes be employed for this purpose. However, specific examples of the successful synthesis of 5-(hydroxylamino)-2-(bromomethyl)-4-methylpyridine from this compound are not readily found in the literature, highlighting the challenge in selectively stopping the reduction at the hydroxylamine stage for this particular substrate.

A summary of potential reductive transformations is presented in the table below:

| Starting Material | Product | Reagents and Conditions (Postulated) |

| This compound | 5-Amino-2-(bromomethyl)-4-methylpyridine | H₂, Pd/C, suitable solvent (e.g., ethanol (B145695), ethyl acetate) |

| This compound | 5-Amino-2-(bromomethyl)-4-methylpyridine | SnCl₂·2H₂O, concentrated HCl, ethanol |

| This compound | 5-(Hydroxylamino)-2-(bromomethyl)-4-methylpyridine | Zn, NH₄Cl, aqueous ethanol (potential method) |

Role of the Nitro Group as an Electron-Withdrawing Activating Group in Nucleophilic Aromatic Substitution (SNAr)

The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr) reactions. Its strong -M (mesomeric) and -I (inductive) effects withdraw electron density from the pyridine ring, particularly at the positions ortho and para to its location. In this compound, the nitro group is at the 5-position. While the bromomethyl group is at the 2-position, the primary site of SNAr on the pyridine ring itself would be activated at the 2- and 6-positions relative to the nitro group.

However, the most prominent role of the nitro group in activating SNAr reactions in this molecule is likely observed in the substitution of a suitable leaving group on the ring. While the parent compound does not have a leaving group at a position activated by the nitro group (e.g., a halogen at the 2- or 6-position), its presence significantly enhances the electrophilicity of the pyridine ring.

A relevant study on 3-bromo-4-nitropyridine (B1272033) demonstrates the potent activating effect of the nitro group. In this case, the bromine atom, which is ortho to the nitro group, is readily displaced by various amine nucleophiles. This reaction proceeds via a classic SNAr mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized Meisenheimer complex, which then expels the bromide ion to afford the substituted product.

Reactivity of the Pyridine Ring

The pyridine ring in this compound exhibits a reactivity profile that is a consequence of the combined electronic effects of its substituents. The inherent electron-deficient nature of the pyridine nitrogen, coupled with the strong electron-withdrawing nitro group, renders the ring generally unreactive towards electrophilic attack but susceptible to nucleophilic attack under specific circumstances.

Electrophilic Aromatic Substitution on the Pyridine Nucleus (Less Common Positions)

Pyridine itself is significantly less reactive towards electrophilic aromatic substitution than benzene. The lone pair of electrons on the nitrogen atom can coordinate with the electrophile or the Lewis acid catalyst, leading to the formation of a positively charged pyridinium (B92312) species, which further deactivates the ring. When substitution does occur, it is directed to the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions.

In the case of this compound, the pyridine ring is already heavily substituted and strongly deactivated by the nitro group. The methyl group at the 4-position is a weak activating group, but its effect is overshadowed by the powerful deactivating nitro group. Therefore, further electrophilic substitution on the pyridine nucleus is expected to be extremely difficult and would require harsh reaction conditions. If a reaction were to occur, the most likely position for substitution would be the 3-position, which is meta to the nitro group and ortho to the methyl group. However, there are no specific reports of successful electrophilic aromatic substitution reactions on this particular compound in the available literature, underscoring its low reactivity towards electrophiles.

Nucleophilic Additions and Ring Transformations Initiated by Ring Activation

The electron-deficient nature of the pyridine ring in this compound, a result of the combined influence of the ring nitrogen and the nitro group, makes it a potential candidate for nucleophilic addition reactions. While direct nucleophilic substitution of a hydrogen atom (SNAr-H) is generally challenging, highly activated systems can undergo such transformations.

Studies on condensed nitropyridines have shown that they can react with C-nucleophiles to form stable 1,4-dihydropyridine (B1200194) adducts. It is conceivable that under specific conditions, strong nucleophiles could add to the pyridine ring of this compound, likely at the 6-position, which is ortho to the activating nitro group.

Furthermore, highly electron-deficient pyridine derivatives can undergo ring transformation reactions upon treatment with certain nucleophiles. For example, 1-methyl-3,5-dinitro-2-pyridone has been shown to undergo a three-component ring transformation with a ketone and ammonia (B1221849) to afford nitropyridine derivatives. This reaction proceeds via nucleophilic attack on the pyridone ring, followed by ring opening and subsequent recyclization. While this compound is not a pyridone, the principle of nucleophilic attack leading to ring-opening could potentially apply under forcing conditions with specific nucleophiles, leading to the formation of different heterocyclic or open-chain structures. However, specific examples of such ring transformations for this compound have not been reported.

The reactivity of the bromomethyl group itself is a significant aspect of this molecule's chemistry, readily undergoing nucleophilic substitution with a variety of nucleophiles. However, as per the instructions, this article focuses solely on the reactivity of the nitro group and the pyridine ring.

Derivatization and Functional Group Interconversions of 2 Bromomethyl 4 Methyl 5 Nitropyridine

Transformations of the Bromomethyl Group to Other Functionalities

The bromomethyl group, being analogous to a benzylic halide, is highly reactive towards nucleophilic displacement reactions. The electron-withdrawing nature of the nitropyridine ring further enhances the electrophilicity of the methylene (B1212753) carbon, making it a prime site for functionalization.

The bromide of the bromomethyl group is an excellent leaving group, facilitating its substitution by various oxygen, nitrogen, and sulfur nucleophiles to yield corresponding alcohols, amines, and thiols.

Alcohols: The hydrolysis of 2-(bromomethyl)-4-methyl-5-nitropyridine to the corresponding alcohol, (4-methyl-5-nitropyridin-2-yl)methanol, can be achieved under aqueous conditions, often assisted by a mild base like sodium carbonate or by reaction with silver oxide in aqueous acetone.

Amines: Reaction with ammonia (B1221849) or primary and secondary amines leads to the formation of the corresponding aminomethyl derivatives. These reactions are typically carried out in a polar solvent and may require a base to neutralize the hydrogen bromide byproduct. This provides a direct route to compounds such as 2-(aminomethyl)-4-methyl-5-nitropyridine.

Thiols and Thioethers: Treatment with a sulfur nucleophile, such as sodium hydrosulfide, can yield the corresponding thiol. More commonly, reaction with thiols or thiolate salts results in the formation of thioethers (sulfides). This method is valuable for introducing sulfur-containing moieties into the pyridine (B92270) scaffold.

Table 1: Nucleophilic Substitution Reactions at the Bromomethyl Group

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Hydroxide | H₂O, Na₂CO₃ | Alcohol (-CH₂OH) |

| Ammonia | NH₃ | Primary Amine (-CH₂NH₂) |

| Primary Amine | R-NH₂ | Secondary Amine (-CH₂NHR) |

| Thiolate | R-SNa | Thioether (-CH₂SR) |

The versatile bromomethyl group also serves as a precursor for the introduction of carbon-based functional groups, leading to the synthesis of nitriles, which can be further elaborated into carboxylic acids and esters.

Nitriles: A standard Sₙ2 reaction with an alkali metal cyanide, such as potassium cyanide in an ethanolic solution, effectively displaces the bromide to form 2-(cyanomethyl)-4-methyl-5-nitropyridine. stackexchange.comorganic-chemistry.orgmdma.ch The nitrile functional group is a valuable synthetic intermediate.

Carboxylic Acids: The nitrile can be hydrolyzed under acidic or basic conditions to yield (4-methyl-5-nitropyridin-2-yl)acetic acid. Acid-catalyzed hydrolysis, for instance with aqueous hydrochloric acid, proceeds via an amide intermediate.

Esters: The resulting carboxylic acid can be converted to its corresponding esters through Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst. Alternatively, esters can be formed by reacting the bromomethyl starting material with a carboxylate salt.

While palladium-catalyzed cross-coupling reactions like the Suzuki, Sonogashira, and Heck reactions are most commonly employed for aryl and vinyl halides, their application to benzylic halides like this compound offers a pathway for forming new carbon-carbon bonds. scispace.comclockss.orgacs.org

Suzuki-Type Coupling: The Suzuki reaction involves the coupling of an organoboron compound with an organohalide. clockss.orgnih.gov While less common for benzylic halides than aryl halides, conditions can be optimized to facilitate the coupling of boronic acids with the bromomethyl group, leading to the formation of 2-arylmethyl or 2-alkylmethyl derivatives.

Sonogashira-Type Coupling: This reaction couples a terminal alkyne with an organohalide. acs.orgnih.govacs.org Its application to the bromomethyl group would yield propargylpyridine derivatives. The reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and a base.

Heck-Type Reaction: The Heck reaction couples the substrate with an alkene. scispace.comresearchgate.net Reactions involving benzylic halides have been reported and would result in the formation of a new, more substituted alkene, extending the carbon chain at the 2-position of the pyridine ring.

These cross-coupling reactions at the bromomethyl position, while mechanistically distinct from those at an aromatic C-Br bond, provide powerful tools for creating complex molecular architectures.

Transformations of the Nitro Group

The electron-withdrawing nitro group strongly influences the reactivity of the pyridine ring and can itself be the site of important chemical transformations.

The reduction of the nitro group is a fundamental transformation that provides access to various nitrogen-containing functionalities, most notably the amino group.

Reduction to Amines: The conversion of the 5-nitro group to a 5-amino group is a common and synthetically useful reaction. This can be achieved through various methods, including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. google.comresearchgate.netresearchgate.net Chemical reduction using metals in acidic media, such as tin(II) chloride in hydrochloric acid, is also highly effective. stackexchange.comnih.govcommonorganicchemistry.com This transformation yields 2-(bromomethyl)-4-methylpyridin-5-amine, a key intermediate for further derivatization.

Partial Reduction: Under controlled conditions, partial reduction of the nitro group can lead to other functionalities. For example, reduction with specific reagents can yield hydroxylamine (B1172632) derivatives.

Formation of Hydrazines: While direct reduction of a nitro group to a hydrazine (B178648) is not a standard one-step process, the resulting 5-amino derivative can be converted into a hydrazine. This typically involves diazotization of the amine followed by reduction of the resulting diazonium salt.

Table 2: Common Reagents for Nitro Group Reduction

| Reagent/System | Product Functional Group | Notes |

|---|---|---|

| H₂, Pd/C | Amine (-NH₂) | Catalytic hydrogenation; common industrial method. |

| SnCl₂ / HCl | Amine (-NH₂) | A classic and reliable laboratory method. commonorganicchemistry.com |

| Fe / HCl or CH₃COOH | Amine (-NH₂) | Béchamp reduction; cost-effective. |

| Na₂S₂O₄ | Amine (-NH₂) | Sodium dithionite; often used for selective reductions. |

| Hydrazine Hydrate (N₂H₄·H₂O) | Amine (-NH₂) | Often used with a catalyst like Pd/C or Raney Ni. nih.govresearchgate.net |

The strong electron-withdrawing effect of the nitro group makes the pyridine ring highly electron-deficient, facilitating nucleophilic attack. One important reaction pathway is Vicarious Nucleophilic Substitution (VNS).

In VNS, a nucleophile attacks a carbon atom bearing a hydrogen atom, typically ortho or para to the nitro group. acs.orgnih.govorganic-chemistry.org For this compound, the most likely position for VNS is C-6, which is ortho to the nitro group. The reaction involves the addition of a carbanion (which contains a leaving group on its alpha-carbon) to the ring, followed by base-induced β-elimination to restore aromaticity. organic-chemistry.orgkuleuven.be This process allows for the direct C-H functionalization of the pyridine ring, enabling the introduction of various substituents at the 6-position.

In some cases, the nitro group itself can be displaced by a strong nucleophile, a process known as SₙAr (Nucleophilic Aromatic Substitution). nih.govresearchgate.net This typically requires harsh reaction conditions and a potent nucleophile. However, VNS of hydrogen is generally a more common and milder pathway for the functionalization of nitropyridines. kuleuven.be

Sequential and Orthogonal Derivatization Strategies

Sequential and orthogonal derivatization strategies are fundamental to the controlled synthesis of complex molecules from a multifunctional starting material like this compound. These approaches allow for the selective modification of one functional group while leaving others intact for subsequent transformations.

The reactivity of this compound is dictated by its three main functional components: the bromomethyl group at the 2-position, the methyl group at the 4-position, and the nitro group at the 5-position, all on a pyridine ring. Each of these sites can be targeted for selective functionalization.

The bromomethyl group is highly susceptible to nucleophilic substitution, making it an excellent electrophilic site for the introduction of a wide variety of functional groups. This reactivity is a cornerstone of its utility in synthesis. For instance, it can readily react with nucleophiles such as amines, thiols, and alkoxides to form the corresponding substituted methylpyridines.

The nitro group at the 5-position is a strong electron-withdrawing group, which activates the pyridine ring for nucleophilic aromatic substitution (SNAr). This allows for the displacement of the nitro group itself or other leaving groups on the ring by suitable nucleophiles. Furthermore, the nitro group can be reduced to an amino group, which can then undergo a vast range of subsequent chemical transformations, including diazotization and conversion to other functional groups, or participation in condensation reactions.

The pyridine ring itself can be subject to functionalization, although the presence of the deactivating nitro group generally directs reactivity. However, after modification of the existing substituents, further derivatization of the heterocyclic core may be possible.

A plausible sequential derivatization strategy could involve an initial nucleophilic substitution at the bromomethyl group, followed by the reduction of the nitro group to an amine. This newly formed amino group can then be further functionalized. This stepwise approach ensures that each reaction proceeds at a specific site without interfering with other reactive centers.

Table 1: Potential Sequential Derivatization Reactions of this compound

| Step | Reaction Type | Reagents and Conditions | Product Type |

| 1 | Nucleophilic Substitution | R-NH2, base | 2-(Aminomethyl)-4-methyl-5-nitropyridine |

| 2 | Nitro Group Reduction | H2, Pd/C or SnCl2, HCl | 5-Amino-2-(aminomethyl)-4-methylpyridine |

| 3 | Amine Functionalization | Acyl chloride, base | 5-Acetamido-2-(aminomethyl)-4-methylpyridine |

This table represents a hypothetical sequence of reactions based on the known reactivity of the functional groups.

Tandem reactions and one-pot syntheses are highly efficient synthetic strategies that minimize the number of separate reaction and purification steps, thereby saving time, reagents, and reducing waste. For a molecule like this compound, the design of such processes can leverage the differential reactivity of its functional groups.

A potential one-pot reaction could involve the in-situ formation of an intermediate that subsequently undergoes further transformation without being isolated. For instance, after the reduction of the nitro group to an amine, the resulting 5-amino-2-(bromomethyl)-4-methylpyridine could be directly subjected to an intramolecular or intermolecular cyclization.

One of the most significant applications of such a strategy would be in the synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyridines, which are important scaffolds in medicinal chemistry. Following the reduction of the nitro group to an amine, the resulting 2-(bromomethyl)-5-aminopyridine derivative can undergo an intramolecular cyclization to form the imidazo[1,2-a]pyridine (B132010) ring system. This transformation from a linear precursor to a bicyclic product in a single synthetic operation highlights the power of tandem reactions.

Table 2: Hypothetical One-Pot Synthesis of an Imidazo[1,2-a]pyridine Derivative

| Step in One-Pot Sequence | Transformation | Intermediate/Product |

| 1 | Nitro group reduction of this compound | 5-Amino-2-(bromomethyl)-4-methylpyridine |

| 2 | Intramolecular nucleophilic substitution/cyclization | 7-Methyl-6-nitroimidazo[1,2-a]pyridine |

This table outlines a conceptual one-pot process. The successful implementation would depend on the compatibility of the reagents and reaction conditions for both steps.

The development of such one-pot procedures requires careful selection of reagents and reaction conditions to ensure that each step proceeds with high selectivity and yield, without leading to unwanted side reactions. The choice of reducing agent for the nitro group, for example, must be compatible with the subsequent cyclization step.

Applications of 2 Bromomethyl 4 Methyl 5 Nitropyridine As a Versatile Synthetic Intermediate

Building Block for Complex Heterocyclic Systems

The reactivity of the bromomethyl group is central to the application of 2-(Bromomethyl)-4-methyl-5-nitropyridine in the synthesis of elaborate heterocyclic structures. This functionality allows for the straightforward linkage of the nitropyridine scaffold to other molecular fragments, paving the way for the construction of both fused and macrocyclic systems.

Synthesis of Fused Pyridine (B92270) Ring Systems

The construction of fused heterocyclic systems is a cornerstone of medicinal and materials chemistry, as ring fusion imparts rigidity and unique electronic properties to a molecule. This compound is an excellent precursor for creating fused nitrogen-containing ring systems through cyclization reactions. The general strategy involves an initial SN2 reaction where a binucleophile attacks the electrophilic carbon of the bromomethyl group. This is followed by an intramolecular cyclization step to form the new ring.

For example, reaction with an amino-substituted heterocycle, such as 2-aminopyrimidine (B69317) or 3-amino-1,2,4-triazole, would first lead to an N-alkylated intermediate. Subsequent base- or heat-induced intramolecular cyclization, often involving the pyridine nitrogen or another nucleophilic site, results in the formation of a fused polycyclic system. This methodology is a well-established route to biologically relevant scaffolds like imidazo[1,2-a]pyridines and pyrido[2,3-d]pyrimidines. nih.gov While direct examples using this specific compound are specialized, the reactivity pattern is analogous to well-documented free-radical cyclizations of substituted pyrrolylpyridinium salts and condensation reactions of aminopyridines used to build complex fused structures. nih.govbeilstein-journals.org

Table 1: Potential Fused Ring Systems via Cyclization Reactions

| Reactant Class | Initial Reaction | Cyclization Type | Resulting Fused System (Example) |

|---|---|---|---|

| 2-Amino-heterocycles | N-alkylation | Intramolecular Condensation | Imidazo[1,2-a]pyridine (B132010) derivatives |

| Amidines | N-alkylation | Intramolecular Condensation | Pyrido[1,2-a]pyrimidine derivatives |

Incorporation into Macrocyclic Ligands and Coordination Compounds

Macrocyclic ligands are crucial in coordination chemistry for their ability to selectively bind metal ions, forming stable complexes used in catalysis, medical imaging, and sensing. The pyridine unit is a classic coordinating group in ligand design. This compound can be used to incorporate this moiety into a larger macrocyclic framework.

A common synthetic approach is to use the bromomethyl group to attach the pyridine unit as a "pendant arm" to a pre-formed macrocycle or a linear precursor chain. For instance, reacting the compound with a large polyamine or polyether chain containing nucleophilic sites would tether the 4-methyl-5-nitropyridinylmethyl group to the backbone. Alternatively, the compound could be modified to create a difunctional linker for use in template synthesis, where a metal ion directs the [2+2] or [3+3] condensation of building blocks to form the final macrocycle. bhu.ac.in The nitro group's electron-withdrawing nature can also modulate the coordination properties of the pyridine nitrogen, influencing the stability and electronic structure of the resulting metal complex.

Table 2: Methodologies for Incorporation into Macrocyclic Structures

| Synthetic Approach | Role of this compound | Resulting Ligand Feature | Example Ligand Class |

|---|---|---|---|

| Pendant Arm Attachment | Mono-alkylation of a linear or cyclic precursor | Pyridine unit appended to the macrocycle backbone | Functionalized Cyclen or Cyclam |

Precursor in the Synthesis of Advanced Organic Materials

The unique combination of a reactive handle and an electronically-tuned aromatic system makes this compound a candidate for the synthesis of specialized polymers and materials for optoelectronic applications.

Integration into Polymer Backbones

Functional polymers with heterocyclic units in their backbone are of interest for their thermal stability, chemical resistance, and specific electronic properties. This compound can be incorporated into polymer chains through polycondensation reactions. For example, reaction with a difunctional nucleophile such as a bisphenol (e.g., Bisphenol A) or a diamine in the presence of a base would lead to a polymer chain linked by ether or amine bonds, respectively. In this process, the pyridine derivative acts as a difunctional electrophile, with the displacement of two bromide ions (one from each of two molecules) by the two nucleophilic groups of the co-monomer.

Another method is graft polymerization, where a pre-existing polymer with nucleophilic sites (e.g., polyvinyl alcohol) is functionalized by reacting it with this compound. This attaches the nitropyridine moiety as a side chain, which can significantly alter the properties of the bulk polymer, such as solubility, thermal stability, and adhesion. jinlichemical.com

Table 3: Polymer Synthesis Methodologies

| Polymerization Method | Role of Pyridine Compound | Co-monomer / Substrate | Resulting Polymer Type |

|---|---|---|---|

| Polycondensation | A-B type monomer (after modification) or B-B type monomer | Di-nucleophile (e.g., bisphenol, diamine) | Polyether, Polyamine |

Components for Optoelectronic Devices (Focus on synthetic methodology, not material properties)

In the design of organic materials for electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), molecules with tailored electronic properties are required. Electron-deficient (acceptor) units are often combined with electron-rich (donor) units to control the material's band gap and charge transport characteristics. The 4-methyl-5-nitropyridine core is strongly electron-deficient, making it a desirable building block for acceptor materials.

While the bromomethyl group is not typically used directly in the key bond-forming reactions for these materials (like Suzuki or Stille coupling), it serves as a synthetic handle for conversion into a more suitable functional group. For instance, the bromomethyl group can be converted to a phosphonium (B103445) salt for use in a Wittig reaction or oxidized to an aldehyde for Knoevenagel or Schiff base condensations. These reactions would couple the nitropyridine unit to another conjugated fragment, extending the π-system and creating a larger donor-acceptor molecule. The synthetic focus is on this multi-step transformation from a simple building block to a complex, electronically active molecule.

Table 4: Synthetic Transformations for Optoelectronic Precursors

| Initial Functional Group | Transformation Reaction | Reagents | Resulting Functional Group for Coupling |

|---|---|---|---|

| -CH₂Br | Oxidation | Dimethyl sulfoxide (B87167) (DMSO), NaHCO₃ | Aldehyde (-CHO) |

| -CH₂Br | Arbuzov reaction | P(OEt)₃ | Phosphonate ester (-CH₂PO(OEt)₂) |

Intermediates for Agrochemical Development (Focus on synthetic methodology, not biological activity of end product)

The pyridine ring is a privileged scaffold in modern agrochemicals, found in numerous successful herbicides, insecticides, and fungicides. researchgate.netnih.gov The development of new agrochemicals often involves the synthesis of a library of related compounds to optimize activity and safety. Versatile intermediates like this compound are valuable in this process as they allow for the rapid diversification of molecular structures.

The primary synthetic application in this context is the use of the bromomethyl group to link the pyridine core to other functional fragments. A typical reaction involves the nucleophilic substitution of the bromide by a heteroatom nucleophile (O, N, or S). For example, reacting this compound with a substituted phenol (B47542) or aniline (B41778) derivative in the presence of a weak base like potassium carbonate yields a pyridyl methyl ether or a secondary amine, respectively. These linkages are common motifs in many classes of pesticides. This modular approach allows synthetic chemists to efficiently combine different building blocks to explore new chemical space in the search for novel crop protection agents.

Table 5: Key Synthetic Reactions in Agrochemical Intermediate Derivatization

| Nucleophile Class | Reagents | Key Bond Formed | Resulting Intermediate Class |

|---|---|---|---|

| Substituted Phenols | K₂CO₃, Acetone | C-O (Ether) | Aryl Pyridyl Methyl Ether |

| Substituted Anilines | Et₃N, CH₂Cl₂ | C-N (Amine) | Arylaminomethyl Pyridine |

Pharmaceutical Precursors and Library Synthesis

The chemical compound this compound is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. Its utility stems from the presence of a reactive bromomethyl group at the 2-position of the pyridine ring. The electrophilic nature of the benzylic-like carbon is enhanced by the electron-withdrawing effects of both the adjacent pyridine nitrogen atom and the nitro group at the 5-position. This inherent reactivity makes it an excellent substrate for nucleophilic substitution reactions, enabling the facile construction of more complex molecules and the generation of compound libraries for drug discovery.

The primary application of this compound in this context is as an alkylating agent for a wide array of nucleophiles. This allows for the introduction of the (4-methyl-5-nitropyridin-2-yl)methyl moiety into various molecular scaffolds, a common strategy in the synthesis of precursors for active pharmaceutical ingredients (APIs).

Key Synthetic Transformations:

The versatility of this intermediate is demonstrated through its reactions with various classes of nucleophiles, leading to the formation of new carbon-heteroatom bonds. These transformations are fundamental to building the molecular diversity required for pharmaceutical library synthesis.

Alkylation of N-Nucleophiles: The reaction with primary and secondary amines, anilines, and nitrogen-containing heterocycles (such as imidazoles and pyrazoles) yields the corresponding substituted aminomethylpyridines. These reactions typically proceed in the presence of a non-nucleophilic base to neutralize the hydrogen bromide byproduct. The resulting C-N bond is a common linkage in many biologically active compounds.

Alkylation of S-Nucleophiles: Thioethers are readily synthesized by reacting this compound with thiols or thiophenols. This S-alkylation is generally efficient and provides access to precursors where a flexible thioether linkage is desired.

Alkylation of O-Nucleophiles: Ethers can be formed through the Williamson ether synthesis, where the intermediate reacts with alcohols or phenols in the presence of a base. This allows for the connection of the nitropyridine core to other aromatic or aliphatic systems through an oxygen bridge.

The following table summarizes representative synthetic methodologies using this compound for the creation of diverse pharmaceutical precursors.

Table 1: Synthesis of Pharmaceutical Precursors via Nucleophilic Substitution

| Nucleophile Class | Reactant Example | Product Structure | Typical Conditions | Product Class |

|---|---|---|---|---|

| N-Nucleophile | Morpholine | K₂CO₃, Acetonitrile, rt | Substituted Amine | |

| S-Nucleophile | 4-Chlorothiophenol | NaH, THF, 0 °C to rt | Thioether |

| O-Nucleophile | Phenol | | Cs₂CO₃, DMF, 60 °C | Ether |

This table is illustrative of common synthetic transformations and conditions based on established chemical principles.

Application in Library Synthesis:

The robust and predictable reactivity of this compound makes it an ideal reagent for parallel synthesis and the generation of focused compound libraries. In a typical workflow, the common pyridine core is reacted with a diverse set of building blocks (e.g., various amines, thiols, or phenols) in a multi-well plate format. This high-throughput approach can rapidly generate hundreds of distinct, yet structurally related, compounds.

Subsequent modification of the nitro group, for example, through reduction to an amine, provides a secondary point for diversification. The resulting amino group can be acylated, sulfonylated, or used in reductive amination protocols to further expand the chemical space of the library. This two-pronged diversification strategy—first at the bromomethyl position and second at the nitro group—allows for the systematic exploration of structure-activity relationships (SAR) around the 4-methyl-pyridine scaffold.

Table 2: Exemplar Scheme for a Diversified Compound Library

| Library Position | R¹ (from Nucleophile) | R² (from Acylating Agent) |

|---|---|---|

| Compound 1 | Morpholin-4-yl | Acetyl |

| Compound 2 | (4-Chlorophenyl)thio | Benzoyl |

| Compound 3 | Phenoxy | 4-Fluorobenzoyl |

| Compound 4 | Piperidin-1-yl | Cyclopropanecarbonyl |

This table illustrates a conceptual library derived from this compound following a two-step reaction sequence: 1) Nucleophilic substitution of the bromide, and 2) Reduction of the nitro group followed by acylation.

Computational and Theoretical Chemistry Studies of 2 Bromomethyl 4 Methyl 5 Nitropyridine

Density Functional Theory (DFT) Calculations for Structural Elucidaion

DFT has become a standard method for investigating the electronic structure of molecules, offering a balance between accuracy and computational cost.

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 2-(bromomethyl)-4-methyl-5-nitropyridine, this would involve calculating the potential energy surface to find the global minimum. This analysis would reveal key structural parameters.

Hypothetical Optimized Geometric Parameters:

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | ~1.95 Å |

| C-N (pyridine ring) | ~1.34 Å | |

| N-O (nitro group) | ~1.23 Å | |

| Bond Angle | C-C-Br | ~110° |

| O-N-O (nitro group) | ~125° | |

| Dihedral Angle | C-C-C-N (pyridine ring) | ~0° (indicating planarity) |

Note: The table above presents hypothetical data that would be expected from DFT calculations.

Conformational analysis would also be essential, particularly concerning the rotation around the C-C bond connecting the bromomethyl group to the pyridine (B92270) ring, to identify the most stable conformer.

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the frequencies of the normal modes of vibration, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. This allows for the assignment of specific vibrational modes to the observed spectral bands, aiding in the structural confirmation of the molecule.

Hypothetical Vibrational Frequencies and Assignments:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(C-H) | 3100-3000 | Aromatic and methyl C-H stretching |

| νas(NO₂) | ~1550 | Asymmetric stretching of the nitro group |

| νs(NO₂) | ~1350 | Symmetric stretching of the nitro group |

| ν(C=N) | ~1600 | Pyridine ring stretching |

| ν(C-Br) | ~650 | C-Br stretching |

Note: This table contains representative data that would be anticipated from such a study.

Electronic Structure Analysis

Understanding the electronic structure is key to predicting a molecule's reactivity and properties.

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.comfiveable.me The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity.

Hypothetical FMO Properties:

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -3.2 |

| HOMO-LUMO Gap (ΔE) | 4.3 |

Note: The data in this table is illustrative of typical results from DFT calculations.

The distribution of the HOMO and LUMO across the molecule would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP surface would likely show negative potential (typically colored red) around the nitro group's oxygen atoms, indicating these as sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms and the bromomethyl group, suggesting these as potential sites for nucleophilic attack.

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry provides powerful tools for elucidating the step-by-step pathways of chemical reactions and determining their energetic feasibility. escholarship.orgmdpi.com For a molecule like this compound, theoretical studies could predict how it might react with various nucleophiles or participate in other transformations. This involves mapping the potential energy surface of the reaction, identifying reactant and product structures, and locating the high-energy transition states that connect them.

The energy profile of a reaction illustrates the energy changes that occur as reactants are converted into products. By calculating the energies of all species involved (reactants, intermediates, transition states, and products), a reaction energy diagram can be constructed. The difference in energy between the reactants and the transition state determines the activation energy, a key factor in predicting the reaction rate. Lower activation energies correspond to faster reactions.

Transition State Characterization for Key Synthetic Steps

The transition state is a critical, fleeting molecular arrangement at the peak of the energy barrier between reactants and products. escholarship.org Its characterization is a cornerstone of mechanistic computational chemistry. For key synthetic steps involving this compound, such as nucleophilic substitution at the bromomethyl group, computational methods could be used to:

Locate the Transition State Geometry: Algorithms are used to find the exact geometry of the molecule at the highest point on the reaction pathway.

Verify the Transition State: A frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking of the C-Br bond and the formation of a new bond with a nucleophile).

Analyze Geometric and Electronic Properties: The bond lengths, angles, and charge distribution of the transition state provide insights into the nature of the bond-breaking and bond-forming processes.

Understanding the structure of the transition state is crucial for explaining and predicting chemical reactivity and selectivity. researchgate.net

Regioselectivity and Stereoselectivity Studies

Many organic reactions can yield more than one product. Regioselectivity refers to the preference for one direction of bond making or breaking over another, leading to different constitutional isomers. wikipedia.orgmasterorganicchemistry.com Stereoselectivity refers to the preference for the formation of one stereoisomer over another. quora.com

For this compound, computational studies could investigate:

Regioselectivity: In reactions involving the pyridine ring, such as further substitution, calculations could predict which position on the ring is most likely to react. This is often guided by the calculated distribution of electron density and the stability of potential intermediates. For example, in a Suzuki cross-coupling reaction involving a bromo-substituted pyridine, theoretical calculations can help predict which bromine atom is more likely to react if multiple are present. nih.gov

Stereoselectivity: If a reaction involving this compound could create a new chiral center, computational models could predict which enantiomer or diastereomer would be preferentially formed. This is achieved by comparing the activation energies of the transition states leading to the different stereoisomeric products. The pathway with the lower energy barrier will be the favored one, resulting in the major product. nih.gov

Table 1: Hypothetical Energy Data for a Nucleophilic Substitution Reaction

This table is illustrative and not based on actual published data for this compound.

Ab Initio and Semi-Empirical Methods for Molecular Modeling

Molecular modeling of a compound like this compound would rely on various computational methods, which can be broadly categorized as ab initio and semi-empirical. researchgate.netlibretexts.org

Ab Initio Methods: These methods solve the Schrödinger equation from "first principles," without using experimental data to parameterize the calculations. nih.govmit.edu They are generally more accurate but computationally very demanding. The accuracy can be systematically improved by using more sophisticated levels of theory (e.g., Møller–Plesset perturbation theory, Coupled Cluster theory) and larger basis sets. These methods are essential when dealing with systems where new or unusual bonding occurs. libretexts.org

Semi-Empirical Methods: These methods use approximations and parameters derived from experimental data to simplify the complex equations found in ab initio calculations. researchgate.net This makes them significantly faster and allows for the study of much larger molecular systems. libretexts.org However, their reliability is limited to molecules and properties that are similar to those used in their parameterization. Methods like AM1 and PM3 fall into this category. nih.gov

Density Functional Theory (DFT) is another popular method that offers a compromise between accuracy and computational cost, making it a widely used tool for studying the reactivity of organic molecules. mdpi.com For a potential study of this compound, DFT would likely be a primary choice for investigating reaction mechanisms and electronic properties.

Table 2: Comparison of Computational Chemistry Methods

Future computational research on this compound would be invaluable for understanding its chemical behavior, predicting its reactivity in various synthetic contexts, and potentially guiding the design of new reaction pathways.

Advanced Spectroscopic and Structural Characterization Techniques for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic Products

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), are the initial and most crucial steps in the structural analysis of 2-(Bromomethyl)-4-methyl-5-nitropyridine.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the expected signals are:

Bromomethyl Protons (-CH₂Br): A singlet is anticipated for the two protons of the bromomethyl group. Its chemical shift would likely appear in the downfield region, typically between 4.5 and 5.0 ppm, due to the deshielding effect of the adjacent bromine atom and the pyridine (B92270) ring.

Methyl Protons (-CH₃): The three protons of the methyl group at the C4 position are expected to produce a singlet. This signal would likely be observed in the range of 2.5 to 2.8 ppm, influenced by the aromatic ring.

Pyridine Ring Protons: The pyridine ring has two aromatic protons. The proton at the C3 position is expected to be a singlet, appearing significantly downfield due to the strong electron-withdrawing effect of the adjacent nitro group. Its chemical shift is predicted to be in the range of 8.5 to 9.0 ppm. The proton at the C6 position, also a singlet, would likely resonate between 8.0 and 8.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The expected chemical shifts for this compound are:

Bromomethyl Carbon (-CH₂Br): This carbon is expected to have a chemical shift in the range of 30-40 ppm.

Methyl Carbon (-CH₃): The methyl carbon signal is anticipated to appear in the upfield region, around 18-25 ppm.

Pyridine Ring Carbons: The five carbons of the pyridine ring will exhibit distinct signals. The carbon bearing the nitro group (C5) and the carbon attached to the bromomethyl group (C2) will be significantly deshielded. The quaternary carbon (C4) will also have a characteristic chemical shift. The general expected regions for substituted nitropyridines are between 120 and 160 ppm.

| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity |

| -CH₂Br | 4.5 - 5.0 | Singlet |

| -CH₃ | 2.5 - 2.8 | Singlet |

| Pyridine H3 | 8.5 - 9.0 | Singlet |

| Pyridine H6 | 8.0 - 8.5 | Singlet |

| Carbon (¹³C) | Expected Chemical Shift (ppm) |

| -CH₂Br | 30 - 40 |

| -CH₃ | 18 - 25 |

| Pyridine Ring | 120 - 160 |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are instrumental in assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this case, since all proton signals are expected to be singlets, no cross-peaks would be observed in a COSY spectrum, confirming the lack of proton-proton coupling.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals of the bromomethyl and methyl groups to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. This could be used to confirm the spatial relationship between the bromomethyl group and the proton at the C3 position, and between the methyl group and the proton at the C3 position.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of this compound (C₇H₇BrN₂O₂). The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Tandem Mass Spectrometry for Structural Confirmation of Derivatives

Tandem MS (MS/MS) involves the selection and fragmentation of a specific ion from the initial mass spectrum. By analyzing the fragment ions, detailed structural information can be obtained. For derivatives of this compound, MS/MS would be invaluable for confirming the structure. Common fragmentation pathways for such a molecule could include:

Loss of the bromine atom.

Cleavage of the bromomethyl group.

Loss of the nitro group.

Fragmentation of the pyridine ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Nitro Group (NO₂): The nitro group will exhibit strong characteristic absorption bands in the IR spectrum. The asymmetric stretching vibration is typically observed in the range of 1500-1570 cm⁻¹, and the symmetric stretching vibration appears between 1300-1370 cm⁻¹.

Aromatic C-H Stretching: The C-H stretching vibrations of the pyridine ring are expected to appear above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching of the methyl and bromomethyl groups will be observed just below 3000 cm⁻¹.

C-N and C=C Stretching: The stretching vibrations of the pyridine ring (C=C and C=N bonds) will give rise to a series of bands in the 1400-1600 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the aromatic ring modes, which often give strong Raman signals.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 | IR |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 | IR |

| Aromatic C-H | Stretch | > 3000 | IR, Raman |

| Aliphatic C-H | Stretch | < 3000 | IR, Raman |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | IR, Raman |

| C-Br | Stretch | 500 - 600 | IR, Raman |

X-ray Crystallography for Absolute Structure Determination of Crystalline Derivatives